molecular formula C13H19N3O B14905558 rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzamide

rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzamide

Cat. No.: B14905558
M. Wt: 233.31 g/mol
InChI Key: GLSDOUFKDCIDBA-AOOOYVTPSA-N
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Description

rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzamide: is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol It is known for its unique structure, which includes a piperazine ring substituted with two methyl groups and a benzamide moiety

Preparation Methods

The synthesis of rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to enhance reaction efficiency.

Scientific Research Applications

rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with neurotransmitter receptors in the brain, leading to its potential therapeutic effects .

Comparison with Similar Compounds

rel-4-((3R,5S)-3,5-Dimethylpiperazin-1-yl)benzamide can be compared with other similar compounds, such as:

    rel-4-((3R,5S)-3,5-Dimethyl-1-piperazinyl)benzenamine: This compound has a similar structure but lacks the benzamide moiety, which may result in different chemical and biological properties.

    rel-4-((3R,5S)-3,5-Dimethyl-1-piperazinyl)benzylamine:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and benzamide moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide

InChI

InChI=1S/C13H19N3O/c1-9-7-16(8-10(2)15-9)12-5-3-11(4-6-12)13(14)17/h3-6,9-10,15H,7-8H2,1-2H3,(H2,14,17)/t9-,10+

InChI Key

GLSDOUFKDCIDBA-AOOOYVTPSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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